2-tert-butyl-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one
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Overview
Description
2-tert-butyl-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one is a heterocyclic compound that features a thieno[2,3-d][1,3]oxazine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-tert-butyl-5,6-dimethylthiophene-3-carboxylic acid with hydroxylamine hydrochloride in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate oxime, which then undergoes cyclization to form the oxazinone ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-tert-butyl-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to convert the oxazinone ring to other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-tert-butyl-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is studied for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 2-tert-butyl-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting key enzymes or receptors involved in disease pathways. For example, it could inhibit cyclooxygenase enzymes to exert anti-inflammatory effects or interact with DNA to induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-tert-butyl-5,6,7,8-tetrahydro-benzo[e][1,3]oxazine-4-thione
- 3-ethyl-5,6-dimethyl-2-((2-methylbenzyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one
- 5,6-dimethyl-3-(2-oxopropyl)thieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
2-tert-butyl-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one is unique due to its specific thieno[2,3-d][1,3]oxazine core, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile scaffold for various applications .
Properties
IUPAC Name |
2-tert-butyl-5,6-dimethylthieno[2,3-d][1,3]oxazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S/c1-6-7(2)16-9-8(6)10(14)15-11(13-9)12(3,4)5/h1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQDAPUXFHTQHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)OC(=N2)C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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